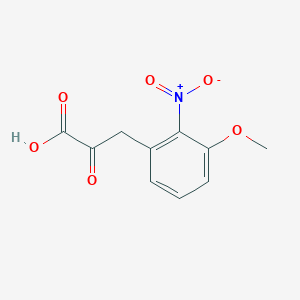
4-(3-Chloropropyl)-1,4-oxazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloropropyl)-1,4-oxazepane is a heterocyclic organic compound featuring a seven-membered ring containing both nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropropyl)-1,4-oxazepane typically involves the reaction of 3-chloropropylamine with diethylene glycol. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid. The process involves the formation of an intermediate, which cyclizes to form the oxazepane ring.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
4-(3-Chloropropyl)-1,4-oxazepane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazepane N-oxides.
Reduction Reactions: Reduction can lead to the formation of 4-(3-aminopropyl)-1,4-oxazepane.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include 4-(3-azidopropyl)-1,4-oxazepane and 4-(3-thiocyanatopropyl)-1,4-oxazepane.
Oxidation: Formation of oxazepane N-oxides.
Reduction: Formation of 4-(3-aminopropyl)-1,4-oxazepane.
科学的研究の応用
Chemistry
In chemistry, 4-(3-Chloropropyl)-1,4-oxazepane is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can be modified to create derivatives that may exhibit antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential therapeutic effects. These derivatives can act on various biological targets, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and polymers. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or improved mechanical strength.
作用機序
The mechanism of action of 4-(3-Chloropropyl)-1,4-oxazepane and its derivatives involves interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific derivative and its intended application.
類似化合物との比較
Similar Compounds
4-(3-Chloropropyl)-1,4-diazepane: Similar structure but contains two nitrogen atoms in the ring.
4-(3-Chloropropyl)-1,4-thiazepane: Contains a sulfur atom instead of oxygen.
4-(3-Chloropropyl)-1,4-oxathiane: Contains both oxygen and sulfur atoms in the ring.
Uniqueness
4-(3-Chloropropyl)-1,4-oxazepane is unique due to the presence of both nitrogen and oxygen in its ring structure. This combination imparts distinct chemical and physical properties, such as increased polarity and the ability to form hydrogen bonds. These properties make it a versatile compound for various applications, distinguishing it from its analogs.
特性
分子式 |
C8H16ClNO |
|---|---|
分子量 |
177.67 g/mol |
IUPAC名 |
4-(3-chloropropyl)-1,4-oxazepane |
InChI |
InChI=1S/C8H16ClNO/c9-3-1-4-10-5-2-7-11-8-6-10/h1-8H2 |
InChIキー |
FKCFJOSTXDGXCJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCOC1)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



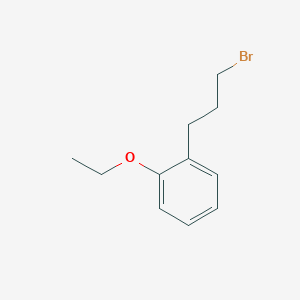
![N-(8-aminooctyl)-3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]oxy-propanamide](/img/structure/B13572182.png)

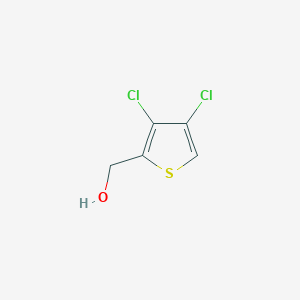
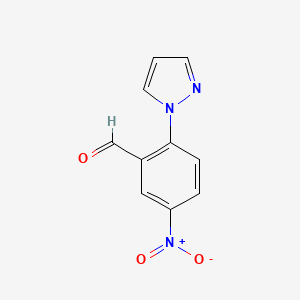
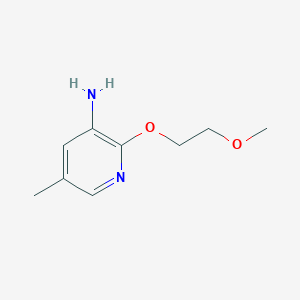
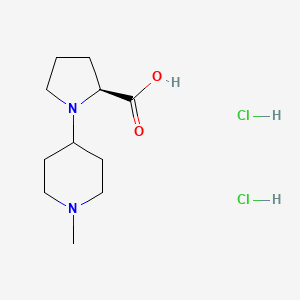
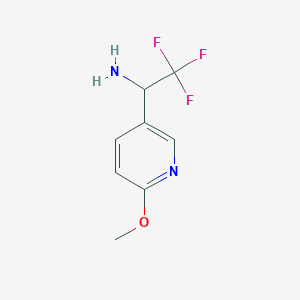
![[1-(2-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13572230.png)



